![molecular formula C9H8N2O3 B009951 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 19950-97-1](/img/structure/B9951.png)
1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves intricate chemical reactions. Researchers have employed various synthetic routes to obtain it. One common approach is the condensation of an appropriate aldehyde or ketone with 1,2-diaminobenzene (o-phenylenediamine) followed by cyclization. The resulting product is 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound reveals a fused benzodiazole ring system. It consists of a five-membered diazole ring (imidazole) and a six-membered benzene ring. The methyl group at position 1 and the carboxylic acid group at position 5 contribute to its unique properties .
Chemical Reactions Analysis
- Acid-Base Properties : Due to the presence of two nitrogen atoms, 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid exhibits both acidic and basic properties. It can participate in tautomeric forms due to the positive charge on either nitrogen atom .
- Biological Activities : Derivatives of 1,3-diazole (such as this compound) exhibit diverse biological activities. These include antibacterial, antitumor, anti-inflammatory, and antiviral effects .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antibacterial Activity
Imidazole derivatives, including our compound of interest, have been reported to show antibacterial activity . They can inhibit the growth of bacteria, making them potentially useful in the treatment of bacterial infections.
Antimycobacterial Activity
These compounds also exhibit antimycobacterial properties . This means they could be used in the development of drugs for treating diseases caused by mycobacteria, such as tuberculosis.
Anti-inflammatory Activity
Imidazole derivatives have anti-inflammatory properties . They could be used in the development of drugs for treating conditions characterized by inflammation, such as arthritis or certain autoimmune diseases.
Antitumor Activity
These compounds have shown potential in the treatment of cancer due to their antitumor activity . They could inhibit the growth of tumor cells, making them potentially useful in cancer therapy.
Antidiabetic Activity
Imidazole derivatives have been reported to exhibit antidiabetic properties . This means they could be used in the development of drugs for treating diabetes.
Antioxidant Activity
These compounds also show antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antiviral Activity
Indole derivatives, which are structurally similar to our compound of interest, have been reported to show antiviral activity . This suggests that our compound could potentially be used in the development of antiviral drugs.
Use as a Synthetic Intermediate
This compound is widely used in the field of organic synthesis, often serving as an intermediate or reaction reagent . It can also be used in research fields, such as the synthesis of complexes .
properties
IUPAC Name |
1-methyl-2-oxo-3H-benzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-11-7-3-2-5(8(12)13)4-6(7)10-9(11)14/h2-4H,1H3,(H,10,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLLJAFDWSUDJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560140 | |
Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid | |
CAS RN |
19950-97-1 | |
Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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